2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide
Description
2-(N-(4-Chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide is a structurally complex acetamide derivative characterized by multiple functional groups, including a 4-chlorophenylsulfonyl moiety, 2,4-dichloro substitution on the benzene ring, and a 2-methoxyethoxy side chain.
Properties
IUPAC Name |
2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O5S/c1-22-18(24)11-23(29(25,26)13-5-3-12(19)4-6-13)16-10-17(28-8-7-27-2)15(21)9-14(16)20/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWSFBMODLYHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCCOC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide typically involves multiple steps:
Formation of the Sulfonyl Chloride Intermediate: The initial step often involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Chlorination: The intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions on the aromatic ring.
Acetamide Formation: Finally, the acetamide group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyethoxy side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and chlorine atoms play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The methoxyethoxy side chain may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted acetamides with sulfonamide linkages. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, molecular properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 4-chlorophenylsulfonyl group in the target compound is critical for enzyme targeting (e.g., sulfonamide inhibitors of carbonic anhydrase) . In contrast, the 4-methoxyphenylsulfonyl analog (CAS 338967-85-4) may exhibit altered selectivity due to the electron-donating methoxy group .
Structural Hybrids :
- Hybrid structures incorporating triazole (e.g., 561295-12-3) or thiophene moieties demonstrate enhanced binding to metalloenzymes, a feature absent in the target compound but relevant for future derivatization .
Biological Activity
The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide , also known by its chemical formula , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula :
- Molar Mass : 534.24 g/mol
- CAS Number : 338961-40-3
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antiviral Activity
Recent studies have indicated that compounds similar to this sulfonamide derivative exhibit antiviral properties, particularly against human adenovirus (HAdV). For instance, analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have shown significant inhibition of HAdV replication. Preliminary mechanistic studies suggest that these compounds target the viral DNA replication process .
2. Antibacterial Activity
The compound has been evaluated for its antibacterial properties. In vitro studies indicate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship suggests that the sulfonamide functionality is crucial for this antibacterial effect .
3. Enzyme Inhibition
Research has shown that this compound and its derivatives act as potent inhibitors of various enzymes:
- Acetylcholinesterase (AChE) : Compounds derived from similar structures have demonstrated significant AChE inhibitory activity, which is relevant for therapeutic applications in treating Alzheimer's disease .
- Urease : The compound exhibits strong urease inhibition, with IC50 values indicating high potency compared to standard inhibitors .
The proposed mechanism of action for the biological activities of this compound involves:
- Targeting Enzymatic Pathways : The sulfonamide moiety interacts with active sites of enzymes like AChE and urease, leading to inhibition.
- Interference with Viral Replication : By disrupting the DNA replication process in viruses, the compound prevents viral proliferation.
Case Studies and Research Findings
A summary of relevant research findings includes:
Q & A
Q. Experimental Validation :
- Synthesize analogs with ethoxy, hydroxy, or methyl substitutions.
- Compare IC₅₀ values in enzyme assays and pharmacokinetic profiles in rodent models .
Basic Research Question: What are common side reactions during synthesis, and how can they be mitigated?
Answer:
- Sulfonamide Hydrolysis : Occurs under acidic conditions. Mitigate by using anhydrous solvents (e.g., THF) and avoiding protic acids .
- Chloride Displacement : Competing nucleophilic attack on chlorinated rings. Use bulky bases (e.g., DIPEA) to suppress .
- Oxidation of Methoxy Groups : Add antioxidants (e.g., BHT) in refluxing toluene .
Advanced Research Question: How can QSAR models guide the design of derivatives with improved activity?
Answer:
Quantitative Structure-Activity Relationship (QSAR) strategies:
- Descriptor Selection : Include Hammett σ constants for electron-withdrawing groups (e.g., Cl, SO₂) and molar refractivity for bulky substituents .
- Model Validation : Use leave-one-out cross-validation (R² > 0.8) to predict IC₅₀ against cancer cell lines (e.g., MCF-7) .
- Synthetic Prioritization : Derivatives with calculated polar surface area (PSA) < 90 Ų are prioritized for blood-brain barrier penetration .
Basic Research Question: What solvents and bases are optimal for key coupling reactions?
Answer:
- Amide Coupling : DMF or DCM with HATU/DIPEA for >90% efficiency .
- Sulfonylation : Pyridine as both solvent and base to absorb HCl byproducts .
- Etherification : K₂CO₃ in acetone or DMSO at 80°C for 12 hours .
Advanced Research Question: How to resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer)?
Answer:
- Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .
- Assay Conditions : Replicate studies under standardized hypoxia (1% O₂) or normoxia to account for microenvironment effects .
- Metabolite Analysis : LC-MS/MS to detect active metabolites in cell lysates, which may explain divergent results .
Basic Research Question: What are the storage requirements to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of sulfonamide groups .
- Long-term Stability : Conduct accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced Research Question: What computational tools are recommended for studying reaction mechanisms?
Answer:
- Reaction Path Search : Use GRRM17 or AFIR methods to map energy barriers for sulfonylation or acetamide formation .
- Solvent Effects : SMD continuum model in Gaussian16 to simulate polar aprotic solvent environments .
- Transition State Analysis : IRC calculations confirm concerted vs. stepwise mechanisms for key steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
